

Mass spectrometry fragmentation pattern of [2-(4-Chlorophenoxy)pyridin-3-yl]methanol

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Compound of Interest

Compound Name: *[2-(4-Chlorophenoxy)pyridin-3-yl]methanol*

CAS No.: 338413-59-5

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An In-Depth Technical Guide to the Mass Spectrometric Fragmentation of **[2-(4-Chlorophenoxy)pyridin-3-yl]methanol**

Introduction

[2-(4-Chlorophenoxy)pyridin-3-yl]methanol is a complex organic molecule featuring a pyridine core substituted with both a chlorophenoxy ether linkage and a methanol group. As a potential synthetic intermediate in pharmaceutical and materials science research, its unambiguous structural characterization is paramount. Mass spectrometry (MS) is a cornerstone analytical technique for this purpose, providing not only the molecular weight but also a distinct fragmentation "fingerprint" that confirms its molecular architecture.

This guide, intended for researchers and drug development professionals, provides a comprehensive analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of **[2-(4-Chlorophenoxy)pyridin-3-yl]methanol**. In the absence of a publicly available experimental spectrum for this specific molecule in databases such as the NIST WebBook or PubChem, this analysis is built upon foundational fragmentation principles

and experimental data from structurally related compounds. We will explore the most probable cleavage pathways, the diagnostic value of key fragment ions, and the experimental logic for acquiring such data.

Experimental Protocol: Acquiring Electron Ionization (EI) Mass Spectra

To ensure reproducible and high-quality data, a standardized experimental approach is crucial. The following protocol outlines a typical workflow for analyzing a solid, pure sample of **[2-(4-Chlorophenoxy)pyridin-3-yl]methanol** using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an EI source.

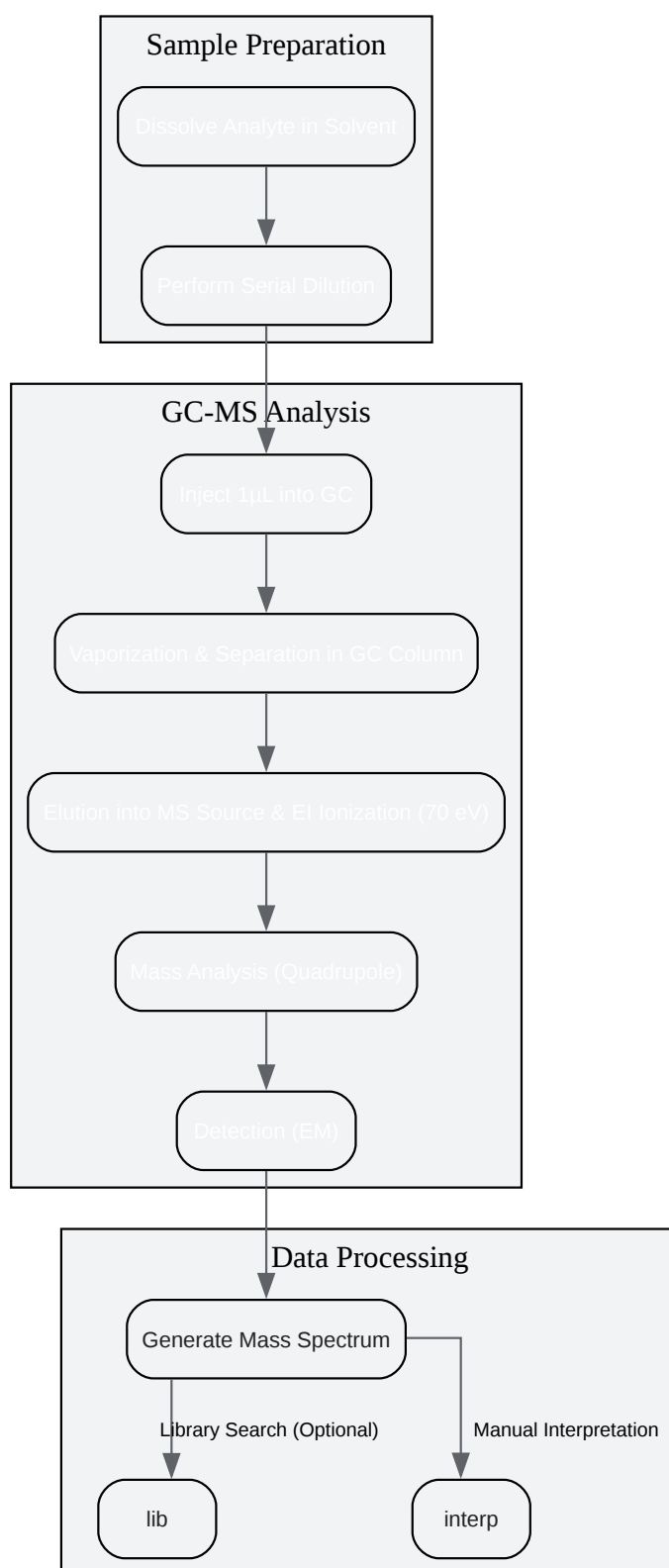
Step-by-Step Methodology

- Sample Preparation:
 - Accurately weigh approximately 1 mg of the analyte.
 - Dissolve the sample in 1 mL of a high-purity volatile solvent (e.g., Dichloromethane or Ethyl Acetate) to create a 1 mg/mL stock solution.
 - Perform a serial dilution to a final concentration of approximately 10-50 µg/mL. The optimal concentration should be determined empirically to avoid detector saturation.
- GC Separation (for sample introduction):
 - System: Agilent 8890 GC or equivalent.
 - Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar capillary column.
 - Injection Volume: 1 µL.
 - Inlet Temperature: 280 °C.
 - Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
 - Oven Program:

- Initial temperature: 100 °C, hold for 1 minute.
- Ramp: 20 °C/min to 300 °C.
- Final hold: Hold at 300 °C for 5 minutes.
- Mass Spectrometry Analysis:
 - System: Agilent 5977B MSD or equivalent single quadrupole mass spectrometer.
 - Ion Source: Electron Ionization (EI).
 - Ionization Energy: 70 eV. This standard energy level ensures extensive and reproducible fragmentation.
 - Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.
 - Mass Range: Scan from m/z 40 to 550. This range will capture the molecular ion and all significant fragments.
 - Data Acquisition: Full Scan Mode.

Workflow Diagram

The following diagram illustrates the logical flow of the experimental procedure.



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Caption: Experimental workflow for GC-EI-MS analysis.

Predicted Fragmentation Pathway of [2-(4-Chlorophenoxy)pyridin-3-yl]methanol

The fragmentation of a molecule in an EI source begins with the removal of an electron to form an energetically unstable molecular ion ($M+\bullet$), which then undergoes a cascade of bond cleavages to yield smaller, more stable fragment ions.[1] The structure of [2-(4-Chlorophenoxy)pyridin-3-yl]methanol offers several likely fragmentation initiation sites.

Molecular Ion ($M+\bullet$): The molecular formula is $C_{12}H_{10}ClNO_2$. The nominal molecular weight is 235 u. A key diagnostic feature will be the isotopic pattern of the molecular ion peak due to the presence of chlorine.[2] We expect to see two peaks:

- $M+\bullet$ at m/z 235: Corresponding to the ^{35}Cl isotope.
- $[M+2]+\bullet$ at m/z 237: Corresponding to the ^{37}Cl isotope, with a relative abundance of approximately one-third that of the m/z 235 peak.

Major Fragmentation Pathways

The most probable fragmentation pathways are initiated by cleavage at the ether linkage and alpha-cleavage adjacent to the methanol group and pyridine ring.

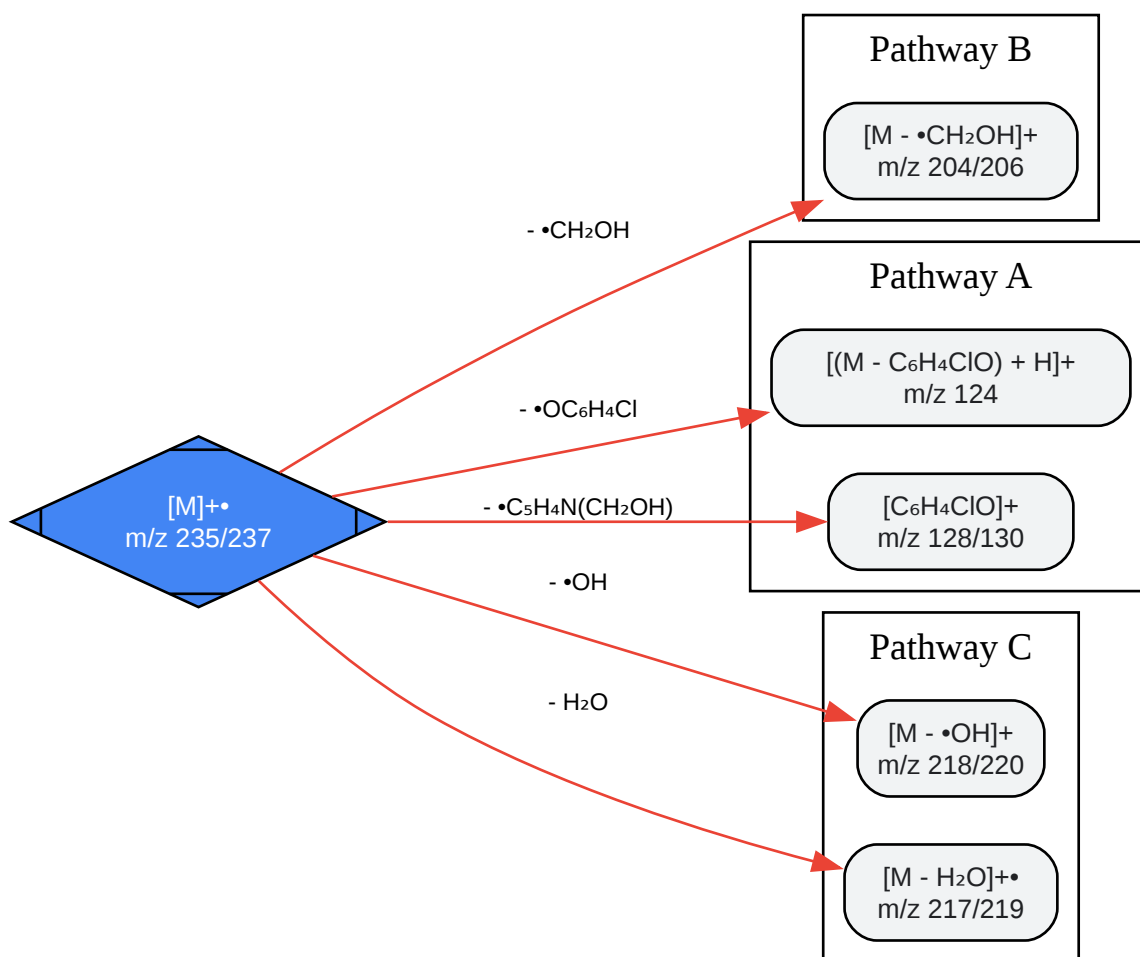
- Pathway A: Ether C-O Bond Cleavage This is a common pathway for phenoxy-substituted heterocycles.[3] Cleavage of the ether bond can result in charge retention on either fragment.
 - A1 (Charge on Pyridine): Homolytic cleavage yields a 4-chlorophenoxy radical (neutral loss) and the ion at m/z 124. This fragment, $[(M - C_6H_4Cl)+]$, represents the [2-oxo-pyridin-3-yl]methanol cation, likely existing in its more stable pyridone tautomer.
 - A2 (Charge on Phenoxy): Alternatively, cleavage can lead to the formation of the 4-chlorophenoxy cation at m/z 128/130. This ion will exhibit the characteristic 3:1 chlorine isotope pattern and is a strong indicator of the chlorophenoxy substructure.
- Pathway B: Alpha-Cleavage of the Methanol Group Alpha-cleavage is a dominant fragmentation mechanism for alcohols and amines.[4] Cleavage of the C-C bond between

the pyridine ring and the CH₂OH group results in the loss of the hydroxymethyl radical (\bullet CH₂OH, 31 u).

- This produces a highly stabilized cation at m/z 204/206, corresponding to the [2-(4-chlorophenoxy)pyridin-3-yl]⁺ ion. This fragment is crucial as it confirms the linkage of the chlorophenoxy group to the pyridine ring.
- Pathway C: Loss of Hydroxyl Radical or Water Alcohols frequently lose a hydroxyl radical (\bullet OH, 17 u) or a neutral water molecule (H₂O, 18 u) from the molecular ion.^[2]
 - Loss of \bullet OH: [M - OH]⁺ would result in a fragment at m/z 218/220.
 - Loss of H₂O: [M - H₂O]⁺ would produce a radical cation at m/z 217/219.

Fragmentation Diagram

The following diagram illustrates the proposed primary fragmentation pathways from the molecular ion.



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Caption: Proposed EI fragmentation of **[2-(4-Chlorophenoxy)pyridin-3-yl]methanol**.

Data Interpretation and Comparison

The predicted mass spectrum provides several diagnostic ions that, when considered together, allow for high-confidence identification.

Summary of Predicted Key Ions

m/z (³⁵ Cl/ ³⁷ Cl)	Proposed Structure / Formula	Significance
235 / 237	[C ₁₂ H ₁₀ ClNO ₂] ⁺ •	Molecular Ion (M ⁺ •). Confirms molecular weight and presence of one chlorine atom.
204 / 206	[C ₁₁ H ₇ ClNO] ⁺	Base Peak Candidate. Alpha-cleavage product; confirms the chlorophenoxy-pyridine core structure.
128 / 130	[C ₆ H ₄ ClO] ⁺	Diagnostic Ion. Ether bond cleavage product; confirms the 4-chlorophenoxy substructure.
124	[C ₆ H ₆ NO ₂] ⁺	Diagnostic Ion. Ether bond cleavage product; confirms the pyridinyl-methanol substructure.
217 / 219	[C ₁₂ H ₈ ClNO] ⁺ •	Loss of water from the molecular ion, characteristic of the primary alcohol moiety.

Comparison with Structurally Simpler Analogues

- vs. 3-Pyridinemethanol: The mass spectrum of 3-pyridinemethanol (MW 109) is dominated by its molecular ion at m/z 109 and a prominent peak at m/z 108 from the loss of a single hydrogen atom.^[5] The presence of the large chlorophenoxy substituent in our target molecule introduces entirely new, lower m/z fragmentation pathways (e.g., m/z 128/130) and shifts the major "core" fragment from the simple pyridine ring to the much heavier m/z 204/206 ion.
- vs. [2-(Phenoxy)pyridin-3-yl]methanol (Hypothetical): If the chlorine atom were absent, the molecular ion would be at m/z 201. The fragment corresponding to the phenoxy cation would be at m/z 94, and the alpha-cleavage product would be at m/z 170. The key difference is the absence of the characteristic +2 isotope peaks for all chlorine-containing fragments, making the chlorine atom a powerful diagnostic marker for our target analyte.

Conclusion

While an experimental mass spectrum for **[2-(4-Chlorophenoxy)pyridin-3-yl]methanol** is not readily available, a robust and informative fragmentation pattern can be confidently predicted based on established principles of mass spectrometry. The analysis predicts a molecular ion at m/z 235/237 and a likely base peak at m/z 204/206 resulting from alpha-cleavage. A highly diagnostic ion at m/z 128/130 serves as a clear fingerprint for the 4-chlorophenoxy moiety. This detailed predictive guide provides researchers with the necessary framework to identify this molecule and distinguish it from related structures, underscoring the predictive power of mass spectrometry in structural elucidation.

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